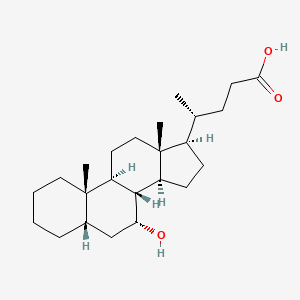
7alpha-Hydroxy-5beta-cholan-24-oic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
, also known as 3-deoxy-cdca, belongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
3-deoxychenodeoxycholic acid is a monohydroxy-5beta-cholanic acid in which the hydroxy group is located at the 7alpha-position. A structural derivative of the bile acid, chenodeoxycholic acid. It has a role as a human metabolite. It is a monohydroxy-5beta-cholanic acid, a bile acid and a 7alpha-hydroxy steroid.
科学的研究の応用
Medicinal Chemistry
Therapeutic Potential
The synthesis of stereoisomeric bile acids, including 7alpha-hydroxy derivatives, has been pursued to explore their potential as therapeutic agents. For instance, the compound has shown promise in modulating the blood-brain barrier permeability, which can enhance drug delivery to the central nervous system. This property is particularly relevant for treating neurological disorders and improving the efficacy of analgesics like morphine.
Case Study: Bile Acid Metabolites
A study highlighted the use of chenodeoxycholic acid in treating liver disease in infants caused by oxysterol 7α-hydroxylase deficiency. The patient improved significantly on chenodeoxycholic acid therapy, demonstrating the clinical relevance of bile acids in managing metabolic disorders .
Pharmacology
Drug Development
Research indicates that bile acid derivatives can influence various physiological pathways, making them candidates for drug development. The ability of these compounds to interact with bile acid receptors, such as TGR5 (Takeda G protein-coupled receptor 5), opens avenues for novel therapeutic strategies targeting metabolic diseases and obesity .
Table 1: Summary of Pharmacological Studies on Bile Acid Derivatives
Analytical Chemistry
Characterization Techniques
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been employed to characterize bile acids and their metabolites. These techniques are crucial for understanding the metabolic pathways involving 7alpha-hydroxy-5beta-cholan-24-oic acid and its role as a human metabolite .
Table 2: Analytical Methods for Bile Acid Analysis
| Method | Application | Advantages |
|---|---|---|
| GC-MS | Quantification of bile acids | High sensitivity and specificity |
| ESI-MS/MS | Structural elucidation | Allows for identification of conjugated forms |
Biological Significance
Role in Metabolism
this compound is involved in cholesterol metabolism and bile acid synthesis. It is produced through the oxidation of chenodeoxycholic acid and plays a critical role in digestive physiology by aiding fat absorption . Its presence has been documented in normal human serum, indicating its biological relevance .
特性
CAS番号 |
28083-34-3 |
|---|---|
分子式 |
C24H40O3 |
分子量 |
376.6 g/mol |
IUPAC名 |
(4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(7-10-21(26)27)17-8-9-18-22-19(11-13-24(17,18)3)23(2)12-5-4-6-16(23)14-20(22)25/h15-20,22,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
InChIキー |
JVMCMMXFADJQKU-MMSVWBHPSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C |
異性体SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















